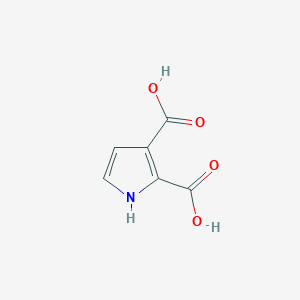

1H-Pyrrole-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSNWDYXDEXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150073 | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-32-2 | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1H-pyrrole-2,3-dicarboxylic acid and its derivatives. Pyrrole dicarboxylic acids are important heterocyclic compounds that serve as building blocks in medicinal chemistry and materials science.[1][2] This document details a key one-pot synthetic route, presents quantitative data in a structured format, provides a detailed experimental protocol, and visualizes the synthetic workflow. Additionally, it explores the biological activity of a closely related pyrrole dicarboxylic acid isomer, offering valuable context for drug development professionals.

One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives

A highly efficient one-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, involving the ring annulation of α-amino acids and acetylenic esters.[3] This method is noted for its mild reaction conditions, operational simplicity, and good to excellent yields.[3]

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the reaction of various α-amino acids with dialkyl acetylenedicarboxylates in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]

| Entry | α-Amino Acid (1) | R¹ | R² | Product (3) | Yield (%) |

| 1 | Phenylalanine | CH₂Ph | Me | Dimethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate | 95 |

| 2 | Valine | i-Pr | Me | Dimethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate | 85 |

| 3 | Isoleucine | s-Bu | Me | Dimethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate | 80 |

| 4 | Tryptophan | Indol-3-ylmethyl | Me | Dimethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate | 90 |

| 5 | Phenylalanine | CH₂Ph | Et | Diethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate | 92 |

| 6 | Valine | i-Pr | Et | Diethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate | 82 |

| 7 | Isoleucine | s-Bu | Et | Diethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate | 78 |

| 8 | Tryptophan | Indol-3-ylmethyl | Et | Diethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate | 88 |

Experimental Protocol

General Procedure for the Synthesis of Dimethyl 4-Hydroxy-5-substituted-1H-pyrrole-2,3-dicarboxylates (3a-d): [3]

A solution of the respective α-amino acid (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is stirred at room temperature. To this solution, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) is added portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the precipitated dicyclohexylurea (DCU) is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Synthetic Workflow

Caption: One-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylate derivatives.

Synthesis of Pyrrole-2,3-diones

Pyrrole-2,3-diones are related heterocyclic compounds that can be synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl urea derivatives.[4] This reaction proceeds with the loss of a water molecule and results in moderate yields of the desired products.[4]

Data Presentation: Reaction Yields for Pyrrole-2,3-diones

| Entry | Furan-2,3-dione | Urea Derivative | Product | Yield (%) | Reflux Time (h) |

| 1 | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47 | 6 |

| 2 | 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 68 | 4 |

| 3 | 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-diethylurea | 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 52 | 5 |

| 4 | 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dione | N,N-diethylurea | 1-(N,N-diethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 65 | 4 |

Experimental Protocol

General Procedure for the Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones: [4]

A mixture of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1 mmol) and N,N-dialkylurea (1 mmol) in anhydrous toluene (20 mL) is refluxed for 4-6 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting oily residue is treated with dry diethyl ether to obtain the crude pyrrole-2,3-dione. The crude product is then purified by recrystallization from toluene or 2-propanol.

Synthetic Workflow

Caption: Synthesis of 1H-pyrrole-2,3-dione derivatives from furan-2,3-diones.

Biological Activity of a Pyrrole Dicarboxylic Acid Isomer

While the primary focus of this guide is the synthesis of this compound, it is noteworthy that the isomeric 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[5][6] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in virulence and biofilm formation.[6] As a QS inhibitor, 1H-pyrrole-2,5-dicarboxylic acid can reduce the production of virulence factors and inhibit biofilm formation, making it a potential candidate for novel antibacterial therapies.[5][6]

Quorum Sensing Inhibition Pathway

Caption: Inhibition of P. aeruginosa quorum sensing by 1H-pyrrole-2,5-dicarboxylic acid.

References

- 1. scispace.com [scispace.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2,3-dicarboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two adjacent carboxylic acid groups. This molecule serves as a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a common motif in a vast array of biologically active natural products and synthetic compounds, including porphyrins and certain pharmaceuticals.[1][2] The presence of the dicarboxylic acid functionality provides multiple reactive sites for further chemical modification, making it an interesting scaffold for the development of novel therapeutic agents and functional materials.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1125-32-2 | [3][4][5][6][7] |

| Molecular Formula | C₆H₅NO₄ | [3][5] |

| Molecular Weight | 155.11 g/mol | [3][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 225 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 480.7 ± 30.0 °C | [3] |

| pKa (Predicted) | 3.07 ± 0.50 | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound often involves the construction of the pyrrole ring followed by functional group manipulations, or the modification of a pre-existing pyrrole scaffold. A common laboratory-scale synthesis involves the hydrolysis of its corresponding diester, diethyl 1H-pyrrole-2,3-dicarboxylate. The diester itself can be synthesized through various methods for constructing substituted pyrroles.

General synthetic strategies for pyrrole derivatives include well-established name reactions such as the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which involve the condensation of dicarbonyl compounds with amines.[9][10][11] For instance, the Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[9][12]

A logical workflow for a common synthesis route is depicted below.

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by both the aromatic pyrrole ring and the two carboxylic acid groups.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the two electron-withdrawing carboxylic acid groups deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.

-

Carboxylic Acid Groups: The carboxyl groups can undergo typical reactions such as esterification, amidation, and reduction. The proximity of the two acid groups can also allow for the formation of cyclic anhydrides upon heating.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate to yield the target dicarboxylic acid. This method is analogous to standard procedures for the saponification of pyrrole diesters.[13]

Materials:

-

Diethyl 1H-pyrrole-2,3-dicarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (for washing, optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve diethyl 1H-pyrrole-2,3-dicarboxylate in ethanol in a round-bottom flask.

-

Saponification: Prepare a solution of sodium hydroxide in water and add it to the flask. The molar ratio of NaOH to the diester should be at least 2:1.

-

Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Washing (Optional): The remaining aqueous solution can be washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Drying: Wash the collected solid with cold water and dry it under vacuum to obtain the final product.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectral data is not abundant in the literature, the expected characteristics can be inferred from its structure and data from similar compounds like pyrrole-2-carboxylic acid.[14][15][16]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two protons on the pyrrole ring (likely in the δ 6.0-7.5 ppm range). A broad singlet for the N-H proton (variable chemical shift). Broad singlets for the two carboxylic acid protons (typically > δ 10 ppm). |

| ¹³C NMR | Four signals for the pyrrole ring carbons. Two signals for the carboxylic acid carbons (typically in the δ 160-180 ppm range). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acids (approx. 2500-3300 cm⁻¹). A C=O stretch from the carboxylic acids (approx. 1680-1710 cm⁻¹). An N-H stretch (approx. 3300-3500 cm⁻¹). C-N and C-C stretching bands characteristic of the pyrrole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (155.11 g/mol ). Fragmentation patterns involving the loss of CO₂ (44 Da) and H₂O (18 Da). |

Biological Activity and Applications

Pyrrole-containing compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[17][18] The pyrrole-dicarboxylic acid scaffold, in particular, has shown potential in medicinal chemistry.

For example, 1H-pyrrole-2,5-dicarboxylic acid, an isomer of the title compound, has been identified as a quorum-sensing (QS) inhibitor in the bacterium Pseudomonas aeruginosa.[19][20] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[19][20] Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. This suggests that other pyrrole dicarboxylic acids, including the 2,3-isomer, could be explored for similar activities.

The logical relationship of these properties highlights the compound's potential.

Caption: Logical relationship of the core properties and applications.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. acgpubs.org [acgpubs.org]

- 3. This compound CAS#: 1125-32-2 [m.chemicalbook.com]

- 4. This compound|1125-32-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - [sigmaaldrich.com]

- 7. This compound | 1125-32-2 [sigmaaldrich.com]

- 8. This compound | 937-27-9 [sigmaaldrich.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. syrris.com [syrris.com]

- 12. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 16. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

Crystal Structure of 1H-Pyrrole-2,3-dicarboxylic acid: A Technical Overview

Note to the Reader: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure data for 1H-Pyrrole-2,3-dicarboxylic acid. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystal structure of the closely related compound, 1H-Pyrrole-2-carboxylic acid . This information serves as a valuable case study, illustrating the experimental protocols and data presentation relevant to the crystallographic analysis of pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The spatial arrangement of atoms within their crystal lattices, dictated by intermolecular forces, profoundly influences their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is therefore a critical aspect of drug development and materials science. This guide provides a technical summary of the crystallographic data and the experimental protocol for the single-crystal X-ray diffraction analysis of 1H-Pyrrole-2-carboxylic acid.

Crystallographic Data Summary

The crystal structure of 1H-Pyrrole-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1H-Pyrrole-2-carboxylic acid

| Parameter | Value |

| Empirical Formula | C₅H₅NO₂ |

| Formula Weight | 111.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature | 173 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| a | 14.080 (3) Å |

| b | 5.0364 (10) Å |

| c | 14.613 (3) Å |

| α | 90° |

| β | 98.969 (3)° |

| γ | 90° |

| Volume | 1023.6 (3) ų |

| Z | 8 |

| Calculated Density | 1.442 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 464 |

| Crystal Size | 0.42 x 0.40 x 0.37 mm |

| Theta range for data collection | Not specified |

| Index ranges | Not specified |

| Reflections collected | 2277 |

| Independent reflections | 1006 [R(int) = 0.015] |

| Completeness to theta = Not specified | Not specified |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.959 and 0.954 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1006 / 0 / 74 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.063, wR2 = 0.191 |

| R indices (all data) | Not specified |

| Largest diff. peak and hole | 0.74 and -0.73 e.Å⁻³ |

Data sourced from reference[1].

Molecular and Crystal Structure Description

In the crystal structure of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid substituent are nearly coplanar.[1] The molecules form inversion dimers through O—H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into chains along the a-axis by N—H···O hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of 1H-Pyrrole-2-carboxylic acid followed a standard single-crystal X-ray diffraction workflow.

Crystal Growth

Colorless, monoclinic single crystals suitable for X-ray analysis were obtained by slow evaporation.[1] Commercially available 1H-Pyrrole-2-carboxylic acid was dissolved in a solvent mixture of 80% ethanol and 20% ethyl acetate. The solution was left exposed to the air at room temperature for approximately five days to yield well-defined crystals.[1]

Data Collection

A suitable single crystal was mounted on a Bruker SMART 1K CCD area-detector diffractometer. The crystal was maintained at a temperature of 173 K during data collection to minimize thermal vibrations. The diffractometer used Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT-Plus software for cell refinement and data reduction.[1] An absorption correction was applied using the SADABS program.[1] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows and interactions described in this technical guide.

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrole-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1H-Pyrrole-2,3-dicarboxylic acid. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for these analyses, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the known spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound [1]

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 12.7 (s, br, 2H, COOH) | 161.2 |

| 12.2 (s, 1H, NH) | 127.2 |

| 6.74 (d, 2H, J=1.7 Hz, pyrrole) | 114.9 |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data of this compound [1]

| Wavenumber (ν_max, cm⁻¹) | Functional Group Assignment |

| 3496 | N-H Stretch |

| 3432 | O-H Stretch (Carboxylic Acid) |

Table 3: Mass Spectrometry (MS) Data of this compound

| Mass Spectrometry (MS) | |

| Molecular Weight | 155.11 g/mol |

| Molecular Formula | C₆H₅NO₄ |

| Experimental Data | Not available in the searched resources. |

| Predicted m/z | [M+H]⁺: 156.0291 |

Note: Experimental mass spectrometry data for this compound was not found in the available public literature and databases. The predicted m/z value is provided for reference.

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity (typically 1-5 mg) of this compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is placed in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

¹H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (approximately 1-2 mg) is intimately mixed and ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

-

Sample Preparation: For a solid sample like this compound, a dilute solution is prepared by dissolving a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for polar molecules like dicarboxylic acids.

-

Data Acquisition: The sample solution is introduced into the ESI source. For positive ion mode, the instrument is set to detect protonated molecules [M+H]⁺. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

Data Processing: The acquired data is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates its fundamental chemical properties, outlines relevant synthetic and analytical methodologies, and explores the biological significance of the broader pyrrole dicarboxylic acid scaffold, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its core structure consists of a pyrrole ring substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular formula of the compound is C₆H₅NO₄.[1][2] Its hydrated form, this compound hydrate, has a molecular formula of C₆H₇NO₅.[3]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 155.11 g/mol | [4][5] |

| 155.1082 g/mol | [1][2] | |

| Molecular Formula | C₆H₅NO₄ | [1][2][4] |

| CAS Number | 1125-32-2 | [1][2][4] |

| 937-27-9 | [6] | |

| Physical Form | Solid | [1][2] |

| Melting Point | 225 °C (decomposes) | [4] |

| Boiling Point | 480.7±30.0 °C (Predicted) | [4] |

| Purity | 98% (typical) | [1][2] |

| InChI Key | OEUSNWDYXDEXDR-UHFFFAOYSA-N | [1][2] |

Synthesis and Analytical Methodologies

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, methodologies for closely related derivatives provide a strong foundation for its preparation.

Experimental Protocol: Synthesis of Substituted Pyrrole-2,3-dicarboxylic Acid Derivatives

A representative one-pot method for synthesizing highly substituted 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the ring annulation of acetylenic esters and α-amino acids.[1] This approach is noted for being mild, operationally simple, and high-yielding.[1]

Materials:

-

α-Amino acid (e.g., phenylalanine, valine)

-

Acetylenic ester (e.g., dimethyl acetylenedicarboxylate)

-

N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent

-

Dimethylformamide (DMF) as a solvent

Procedure:

-

Dissolve the chosen α-amino acid and acetylenic ester in DMF at room temperature.

-

Add the coupling agent, DCC, to the mixture.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Upon completion, the desired tetrasubstituted pyrrole product is isolated and purified from the reaction mixture.

This method avoids harsh conditions and utilizes inexpensive starting materials, making it an attractive route for generating libraries of pyrrole derivatives for screening purposes.[1]

Experimental Protocol: Analytical Quantification by LC-MS/MS

For the analysis of pyrrole carboxylic acids in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. The following protocol is adapted from a validated method for the quantification of the related compound, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies.[3][7]

Sample Preparation (Oxidative Degradation):

-

The biological sample (e.g., tissue homogenate) is subjected to an oxidative degradation procedure to release the analyte.

-

Following oxidation, extract the analyte from the matrix.

-

Evaporate the extract supernatants to dryness.

-

Reconstitute the residue in the mobile phase solvent for analysis.

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a reverse-phase HPLC column.[7]

-

Ionization: Utilize an appropriate ionization source (e.g., electrospray ionization, ESI) in the mass spectrometer.

-

Detection: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.

-

Quantification: Establish a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) to determine the analyte concentration in the samples.[7]

This method provides high throughput and sensitivity, requiring minimal sample volume.[7]

Biological Significance and Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[8] While direct biological activities of this compound are not widely reported, its isomer, 1H-Pyrrole-2,5-dicarboxylic acid (PT22) , has demonstrated significant potential as a novel antibacterial agent.[5][9]

Quorum Sensing Inhibition in Pseudomonas aeruginosa

P. aeruginosa is a critical pathogen known for its multidrug resistance, often facilitated by biofilm formation, a process regulated by quorum sensing (QS).[4] PT22, isolated from an endophytic fungus, acts as a QS inhibitor.[4][10] It has been shown to reduce the production of key virulence factors like pyocyanin and rhamnolipid and inhibit biofilm formation without affecting bacterial growth.[4][9][10]

Furthermore, PT22 functions as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics such as gentamycin and piperacillin against P. aeruginosa.[4][5][10] This synergistic effect presents a promising strategy for combating chronic and resistant infections.[4][10] The diagram below illustrates the logical workflow of quorum sensing in P. aeruginosa and the inhibitory action of a pyrrole dicarboxylic acid derivative.

Caption: Quorum sensing inhibition pathway in P. aeruginosa.

Other Potential Applications

The pyrrole ring system is integral to compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[8] Derivatives of pyrrole-2-carboxamide are being actively investigated as potent inhibitors of the MmpL3 protein, a critical target for treating drug-resistant tuberculosis.[11] Additionally, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) has been established as a major oxidation product of melanin and serves as a reliable biomarker for oxidative stress in hair and skin.[3] This highlights the relevance of pyrrole carboxylic acids in forensic toxicology and dermatology research.[3]

Conclusion

This compound, while a simple molecule, belongs to a class of compounds with profound importance in science and medicine. Its fundamental structure is a building block for more complex molecules with significant therapeutic potential. The demonstrated activity of its close isomers against drug-resistant bacteria underscores the value of exploring this chemical space. The synthetic and analytical frameworks outlined in this guide provide researchers and drug development professionals with the essential knowledge to further investigate this compound and its derivatives for novel applications.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 937-27-9 [sigmaaldrich.com]

- 7. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1H-Pyrrole-2,3-dicarboxylic acid

CAS Number: 1125-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a key heterocyclic organic compound. This document consolidates its chemical and physical properties, safety and handling information, and explores its synthesis and potential biological significance.

Chemical and Physical Properties

This compound is a solid, naturally occurring compound that serves as a building block in the synthesis of melanin.[1] It possesses the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol .[1]

| Property | Value | Source |

| CAS Number | 1125-32-2 | - |

| Molecular Formula | C₆H₅NO₄ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Melting Point | 225 °C (decomposes) | |

| Physical Form | Solid | |

| Purity | Min. 95% | [1] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

A general workflow for the synthesis of pyrrole dicarboxylic acids can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of pyrrole dicarboxylic acids.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, data for closely related compounds can provide valuable reference points. For instance, the infrared (IR) spectrum of a pyrrole-2,3-dione derivative shows characteristic carbonyl (C=O) stretching vibrations.[4] Mass spectrometry and Nuclear Magnetic Resonance (NMR) data for various pyrrole carboxylic acid derivatives are available in public databases, though specific spectra for the 2,3-dicarboxylic acid isomer are not consistently reported.

Biological Activity and Potential Applications

This compound is recognized as a degradation product of melanin.[5] Preliminary information suggests that it may act as a tyrosinase inhibitor and exhibit cytotoxic properties at high concentrations.[1] However, detailed studies quantifying these effects, such as IC₅₀ values for tyrosinase inhibition or specific cytotoxicity data against various cell lines, are not extensively documented for the 2,3-isomer.

It is important to distinguish this compound from its isomer, 1H-pyrrole-2,5-dicarboxylic acid, which has been identified as a quorum-sensing inhibitor and acts as an antibiotic accelerant against Pseudomonas aeruginosa.[6][7] The biological role of the 2,3-isomer remains an area requiring further investigation.

The potential for tyrosinase inhibition by carboxylic acids is a subject of ongoing research, suggesting a plausible mechanism of action for this compound that warrants deeper exploration.

Caption: Proposed role of this compound in melanin metabolism.

Safety and Handling

For safe handling of this compound, it is recommended to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Store the compound in a dry, well-ventilated place with the container tightly sealed.

Conclusion

This compound is a compound of interest due to its connection to melanin metabolism and its potential as a tyrosinase inhibitor. While its chemical and physical properties are reasonably well-documented, further research is needed to establish detailed synthesis protocols and to fully elucidate its biological activities and potential applications in drug development and other scientific fields. The information presented in this guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. syrris.com [syrris.com]

- 4. acgpubs.org [acgpubs.org]

- 5. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthetic Pathways to 1H-Pyrrole-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes toward 1H-Pyrrole-2,3-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis of this specific isomer is not as commonly documented as other pyrrole dicarboxylic acids. However, a viable pathway can be extrapolated from established methodologies for substituted analogs. This document outlines a primary synthetic strategy, including detailed experimental protocols and data presentation, to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: Ring Annulation of an α-Amino Acid with an Acetylenic Ester

The most promising and adaptable method for the synthesis of the 1H-pyrrole-2,3-dicarboxylate core involves the ring annulation of an α-amino acid with a dialkyl acetylenedicarboxylate. This approach offers a convergent and efficient route to highly functionalized pyrroles. To obtain the parent this compound, the simplest α-amino acid, glycine, is proposed as the starting material. The resulting diester can then be hydrolyzed to the target dicarboxylic acid.

A key reaction in this pathway is the coupling of an α-amino acid with an acetylenic ester, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Signaling Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous syntheses of substituted pyrrole-2,3-dicarboxylic acid derivatives and represent a viable route to the target compound.

Step 1: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate

This procedure is adapted from the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives.[1]

Materials:

-

Glycine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of glycine (1.0 eq) in anhydrous DMF, add dimethyl acetylenedicarboxylate (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filter cake with a small amount of cold DMF.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl 1H-pyrrole-2,3-dicarboxylate.

Step 2: Hydrolysis of Dimethyl 1H-pyrrole-2,3-dicarboxylate to this compound

This is a standard saponification procedure for converting esters to carboxylic acids.

Materials:

-

Dimethyl 1H-pyrrole-2,3-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve dimethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following tables summarize the key starting materials and expected products for the proposed synthesis.

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Glycine | C₂H₅NO₂ | 75.07 | Starting Material |

| Dimethyl Acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Starting Material |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Methanol | CH₄O | 32.04 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | Acidification |

Table 2: Expected Products and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical State |

| Dimethyl 1H-pyrrole-2,3-dicarboxylate | C₈H₉NO₄ | 199.16 | 70-90% | Solid |

| This compound | C₆H₅NO₄ | 155.11 | >90% | Solid |

Experimental Workflow Diagram

References

Theoretical Exploration of 1H-Pyrrole-2,3-dicarboxylic acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the theoretical and computational approaches for studying the structural, vibrational, and electronic properties of 1H-Pyrrole-2,3-dicarboxylic acid. Due to a lack of extensive specific theoretical studies on this molecule, this guide synthesizes methodologies and presents illustrative data based on studies of the closely related compound, pyrrole-2-carboxylic acid, to provide a foundational understanding for future research.

Introduction

This compound is a substituted pyrrole, a class of heterocyclic aromatic compounds that are integral to many biologically active molecules, including porphyrins and certain alkaloids. The presence of two carboxylic acid groups suggests its potential as a building block in medicinal chemistry, with possibilities for forming various derivatives and engaging in hydrogen bonding interactions. Theoretical studies are crucial for elucidating the molecule's intrinsic properties, such as its preferred conformation, electronic structure, and reactivity, which are vital for understanding its potential applications.

This whitepaper outlines the standard computational protocols for investigating this compound, presents expected quantitative data in a structured format, and provides visualizations of key computational workflows.

Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational workflow. Density Functional Theory (DFT) is a common and effective method for such studies, offering a good balance between accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[1]

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2]

-

Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

The following diagram illustrates a typical computational workflow for these theoretical studies:

References

An In-Depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document traces the historical milestones of its discovery and synthesis, details its physicochemical properties, and explores its contemporary applications. Detailed experimental protocols for its synthesis and key analytical data are presented to facilitate further research and development.

Introduction

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of two carboxylic acid groups on the pyrrole ring, particularly in the adjacent 2 and 3 positions, imparts unique chemical reactivity and potential for diverse applications. While the broader class of pyrroles has been known since the 19th century, the specific history of the 2,3-dicarboxylic acid isomer has its own distinct timeline. This guide aims to consolidate the available scientific knowledge on this compound, providing a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

History of Discovery and Synthesis

While a definitive singular "discovery" of this compound in the classical sense is not prominently documented in easily accessible historical records, its synthesis is rooted in the foundational principles of pyrrole chemistry established by pioneers like Knorr and Hantzsch. Early synthetic efforts targeting polysubstituted pyrroles laid the groundwork for the eventual preparation of this specific dicarboxylic acid.

The Knorr pyrrole synthesis , first reported by Ludwig Knorr in 1884, involves the condensation of an α-amino-ketone with a β-ketoester. This versatile method has been adapted over the years to produce a wide array of substituted pyrroles. Similarly, the Hantzsch pyrrole synthesis , also developed in the late 19th century, provides another classical route to pyrroles through the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While these methods were not initially aimed at producing this compound, their principles have been foundational in the development of synthetic strategies for this compound.

More direct and modern synthetic approaches have since been developed, often involving the construction of the pyrrole ring with the carboxylic acid functionalities or their precursors already in place. These methods offer greater control over regioselectivity and yield.

Physicochemical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₄ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | Solid | - |

| CAS Number | 1125-32-2 | [1] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases.

-

Mass Spectrometry: The compound's mass spectrum provides confirmation of its molecular weight and fragmentation pattern.

Modern Synthetic Protocols

Several modern synthetic methods are available for the preparation of this compound and its derivatives. Below are detailed experimental protocols for key synthetic strategies.

Synthesis from Diethyl 2-aminopent-2-enedioate

A common laboratory-scale synthesis involves the reaction of diethyl 2-aminopent-2-enedioate with diethyl oxalate followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: A solution of diethyl 2-aminopent-2-enedioate (1 equivalent) in a suitable aprotic solvent (e.g., dry ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: Diethyl oxalate (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude diethyl 1H-pyrrole-2,3-dicarboxylate.

-

Hydrolysis: The crude ester is then subjected to hydrolysis using an aqueous solution of a strong base (e.g., NaOH or KOH) at elevated temperature.

-

Purification: After hydrolysis, the reaction mixture is acidified to precipitate this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis via Cyclization of α-Amino Ketones with β-Dicarbonyl Compounds (Modified Knorr Synthesis)

This approach adapts the classical Knorr synthesis for the specific preparation of the 2,3-dicarboxylic acid.

Experimental Protocol:

-

Preparation of the α-Amino Ketone Precursor: An appropriate α-amino ketone precursor, such as an α-azido ketone, is synthesized.

-

In Situ Reduction and Cyclization: The α-azido ketone is reduced in situ (e.g., using a reducing agent like triphenylphosphine) in the presence of a β-dicarbonyl compound that will provide the C4 and C5 atoms of the pyrrole ring with the desired carboxylic acid functionalities (or their ester precursors).

-

Reaction Conditions: The reaction is typically carried out in an organic solvent at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is worked up to isolate the pyrrole ester, which is then hydrolyzed to the dicarboxylic acid as described in the previous protocol.

Applications

This compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

The pyrrole scaffold is a common motif in many biologically active molecules. This compound provides a platform for the synthesis of more complex molecules with potential therapeutic applications. The two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, allowing for the generation of diverse chemical libraries for drug screening. It is a known degradation product of melanins and has been studied in the context of tyrosinase inhibition.[1][2]

Materials Science

The rigid, planar structure of the pyrrole ring and the presence of the carboxylic acid groups make this compound a candidate for the synthesis of novel polymers and coordination compounds. The dicarboxylic acid functionality allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs) with potentially interesting electronic and structural properties.

Visualizations

General Synthetic Pathways to Pyrroles

The following diagrams illustrate the fundamental principles of classical pyrrole syntheses that form the basis for preparing substituted pyrroles like this compound.

Caption: The Knorr Pyrrole Synthesis.

Caption: The Hantzsch Pyrrole Synthesis.

Logical Relationship of Applications

Caption: Applications of this compound.

Conclusion

This compound, while perhaps not as historically prominent as some other simple heterocycles, is a compound of growing importance. Its synthesis, now achievable through various modern and efficient methods, opens the door to a wide range of applications. As a versatile building block, it holds significant promise for the development of new pharmaceuticals and advanced materials. This guide has aimed to provide a thorough and practical overview of this compound, from its historical roots to its current and future potential, to aid researchers in their scientific endeavors.

References

"physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"

An In-depth Technical Guide on the Physical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid

This technical guide provides a detailed overview of the known physical and spectral properties of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for the characterization of this compound.

Data Presentation

The following table summarizes the key physical properties of this compound. It is important to note that while some experimental values are available, others are based on computational predictions and require experimental verification.

| Property | Value | Data Type |

| Molecular Formula | C₆H₅NO₄ | - |

| Molecular Weight | 155.11 g/mol | - |

| Appearance | White to off-white solid | Experimental |

| Melting Point | 225 °C (with decomposition) | Experimental |

| Boiling Point | 480.7 ± 30.0 °C | Predicted |

| pKa | 3.07 ± 0.50 | Predicted[1] |

| Solubility | No experimental data available | - |

| ¹H NMR Spectrum | No experimental data available | - |

| ¹³C NMR Spectrum | No experimental data available | - |

| Infrared (IR) Spectrum | No experimental data available | - |

| Mass Spectrum | No experimental data available | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] A common method for its determination is using a capillary melting point apparatus.[2]

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded.[3] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Solubility Analysis

Determining the solubility profile in various solvents is essential for applications in drug formulation and reaction chemistry.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, and hexane) should be selected.

-

Procedure: A known excess amount of this compound is added to a fixed volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature until equilibrium is established.[5]

-

Quantification: The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) provides insight into the compound's ionization behavior in solution. Potentiometric titration is a precise method for its determination.[6][7]

-

Sample Preparation: A solution of this compound is prepared in deionized water or a suitable aqueous-organic solvent mixture at a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.[7]

-

Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. As a dicarboxylic acid, two pKa values are expected.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For carboxylic acids, the acidic proton signal is typically observed in the 9-12 ppm region and may be broad.[8]

-

¹³C NMR: A more concentrated solution is generally required for ¹³C NMR. This spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbons of the carboxylic acid groups are expected to appear in the 160-180 ppm range.[8]

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the N-H stretch of the pyrrole ring (around 3300 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate gas-phase ions of the molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups.[9]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and spectral characterization of this compound.

Caption: A flowchart illustrating the key steps in the physical and spectral characterization of this compound.

References

- 1. This compound CAS#: 1125-32-2 [m.chemicalbook.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Methodological & Application

Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1H-Pyrrole-2,3-dicarboxylic acid as a versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined below are intended for laboratory use by trained professionals.

Introduction

This compound is a valuable starting material in organic synthesis, offering a scaffold for the construction of more complex molecules, particularly fused heterocyclic systems of medicinal interest. Its two adjacent carboxylic acid functional groups allow for a variety of chemical transformations, including esterification, amide formation, and cyclocondensation reactions. These transformations lead to key intermediates such as diesters, diamides, and diacid chlorides, which can be further elaborated into pyrrolo[2,3-d]pyridazines, pyrrolo[2,3-d]pyrimidines, and quinoxalinones. Pyrrole-containing compounds are integral to many natural products and pharmaceuticals.[1]

Synthetic Workflow Overview

The following diagram illustrates the central role of this compound as a precursor to several important classes of heterocyclic compounds.

Caption: Synthetic pathways from this compound.

Application: Synthesis of Pyrrolo[2,3-d]pyridazines

Pyrrolo[2,3-d]pyridazines are a class of fused heterocycles with a range of biological activities, making them attractive targets in medicinal chemistry. A common synthetic route involves the cyclocondensation of a pyrrole-2,3-dicarbonyl compound with hydrazine.[2] this compound can be readily converted to its corresponding diester, which serves as the direct precursor for this transformation.

Experimental Protocols

Protocol 3.1: Synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate

This protocol describes a general method for the esterification of this compound.

-

Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).

-

Cool the suspension in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3.2: Synthesis of Pyrrolo[2,3-d]pyridazine-4,7-dione

This protocol outlines the cyclocondensation of the diester with hydrazine hydrate.[3]

-

Dissolve Diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

Data Summary

| Step | Product | Reagents | Conditions | Yield |

| 3.1 | Diethyl 1H-pyrrole-2,3-dicarboxylate | Ethanol, H₂SO₄ (cat.) | Reflux, 4-6 h | 85-95% (typical) |

| 3.2 | Pyrrolo[2,3-d]pyridazine-4,7-dione | Hydrazine hydrate, Acetic acid | Reflux, 3-5 h | 80-90%[3] |

Application: Synthesis of Quinoxalinone Derivatives

Quinoxalinone derivatives are important structural motifs in pharmacologically active compounds. A synthetic route to these molecules can be achieved through the reaction of pyrrole-2,3-diones with aromatic diamines.[4] While not a direct reaction of the dicarboxylic acid, the synthesis of the pyrrole-2,3-dione intermediate often starts from related precursors.

Experimental Protocol

Protocol 4.1: Synthesis of 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione

This protocol is adapted from a known procedure for the synthesis of substituted pyrrole-2,3-diones.[4]

-

In a round-bottom flask, dissolve the corresponding 4-aroyl-5-aryl-furan-2,3-dione (1.0 eq) in an inert solvent such as toluene.

-

Add an N,N-disubstituted urea (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Treat the oily residue with dry diethyl ether to precipitate the crude product.

-

Purify the product by recrystallization from toluene or isopropanol.

Protocol 4.2: Synthesis of Quinoxalinone Derivative

-

Dissolve the synthesized 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione (1.0 eq) in ethanol or acetic acid.

-

Add an ortho-phenylenediamine (1.0 eq).

-

Reflux the mixture for 2-4 hours.

-

Upon cooling, the product typically precipitates and can be collected by filtration.

Data Summary

| Step | Product | Key Reagents | Conditions | Yield |

| 4.1 | Substituted 1H-pyrrole-2,3-dione | Furan-2,3-dione, N,N-disubstituted urea | Toluene, Reflux, 4-6 h | 47-68%[4] |

| 4.2 | Quinoxalinone Derivative | Pyrrole-2,3-dione, o-phenylenediamine | Ethanol, Reflux, 2-4 h | Good to Excellent |

Reaction Workflow

Caption: Synthesis of Quinoxalinones from Pyrrole-2,3-diones.

Application: Synthesis of 1H-Pyrrole-2,3-dicarboxamides

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, particularly in drug development, as the amide bond is a key feature of many biologically active molecules.[5]

Experimental Protocol

Protocol 5.1: General Procedure for the Synthesis of 1H-Pyrrole-2,3-dicarboxamide

This protocol provides a general method for amide bond formation.

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent such as HATU (2.2 eq) or EDC/HOBt (2.2 eq each).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.

-

Add the desired amine (2.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Upon reaction completion, dilute with an organic solvent and wash with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Summary

| Product | Coupling Agent | Base | Solvent | Yield |

| N,N'-Disubstituted-1H-pyrrole-2,3-dicarboxamide | HATU or EDC/HOBt | DIPEA | DMF/DCM | 60-90% (typical) |

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrole-2,3-dicarboxylic acid derivatives, key scaffolds in medicinal chemistry and materials science. The following sections outline established synthetic methodologies, including the Knorr, Hantzsch, and Paal-Knorr pyrrole syntheses, complete with quantitative data and detailed experimental procedures. Additionally, the biological significance of pyrrole dicarboxylic acid derivatives is highlighted through an examination of their role as quorum sensing inhibitors in Pseudomonas aeruginosa.

Synthetic Methodologies and Quantitative Data

The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several classical methods providing versatile routes to a wide range of derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Summary of Synthetic Methods for Pyrrole Dicarboxylic Acid Derivatives

| Synthesis Method | Starting Materials | Target Product | Yield (%) | Reference |

| Knorr Pyrrole Synthesis | Ethyl acetoacetate, Sodium nitrite, Zinc | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | High | [1][2] |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Substituted pyrroles | >60 | [3] |

| Hantzsch Pyrrole Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Primary amines | 2,3-Dicarbonylated pyrroles | Variable | [4][5] |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyls | 3,4-Disubstituted pyrroles | Variable | [6] |

| Acid-catalyzed treatment | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, Primary amines | 1-Substituted diethyl 1H-pyrrole-3,4-dicarboxylates | 14 - 93 | [7] |

Experimental Protocols

Protocol 1: Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol details a one-pot synthesis of a 2,4-dicarboxylate derivative, which is a close analogue to the target 2,3-dicarboxylates and illustrates a classical and robust method for pyrrole ring formation.[1][2]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust (Zn)

-

Ethanol (85%)

-

Water

-

Ice

Procedure:

Part 1: Oxime Formation (Approx. 1 hour)

-

In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, combine ethyl acetoacetate (3 mL, 23 mmol) and acetic acid (7 mL) in a fume hood.

-

Cool the mixture to 0 °C using an ice bath and stir vigorously.

-

Slowly add a solution of NaNO₂ (0.8 g, 12 mmol) in water (1 mL) over 10 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Continue stirring the mixture for an additional 30 minutes at 0 °C.

-

Allow the reaction to stand at room temperature for at least 3 hours.

Part 2: Oxime Reduction and Pyrrole Formation (Approx. 3 hours)

-

To the reaction flask, add Zn dust (1.5 g) in small portions over 10 minutes, controlling the exothermic reaction.